molecular formula C5H5N3O4 B3271388 5-Nitrofuran-2-carbohydrazide CAS No. 5469-78-3

5-Nitrofuran-2-carbohydrazide

Cat. No.: B3271388
CAS No.: 5469-78-3
M. Wt: 171.11 g/mol
InChI Key: HRYYAHKXNSUDFH-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-carbohydrazide is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of nitrofuran, a class of compounds known for their broad-spectrum antimicrobial activity.

Scientific Research Applications

5-Nitrofuran-2-carbohydrazide has been extensively studied for its antimicrobial and antitubercular properties. It has shown activity against a wide range of microorganisms, including bacteria and fungi. In addition to its antimicrobial applications, this compound is also used in the synthesis of other biologically active molecules, making it a valuable intermediate in medicinal chemistry .

In the field of biology, this compound is used as a biochemical tool to study enzyme inhibition and protein interactions. Its ability to form stable complexes with various biomolecules makes it a useful probe in biochemical assays .

Safety and Hazards

Safety data sheets recommend using personal protective equipment when handling 5-Nitrofuran-2-carbohydrazide. It is advised to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Recent studies have focused on the antimicrobial properties of hydrazide–hydrazones, including 5-Nitrofuran-2-carbohydrazide . The information presented in these studies may be used as a practical guide for further design of new molecules with antimicrobial activity . Another study suggested that 5-Nitrofuranyl derivatives may give rise to induced ring currents in an applied magnetic field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrofuran-2-carbohydrazide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate in methanolic solutions. The reaction is carried out under anhydrous conditions to ensure high purity and yield. The process involves cooling the reaction mixture in an ice bath, followed by the dropwise addition of hydrazine hydrate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrofuran-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro and hydrazide functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazones, azines, and other derivatives that exhibit significant biological activity .

Mechanism of Action

The mechanism of action of 5-nitrofuran-2-carbohydrazide involves the inhibition of key bacterial enzymes, particularly those involved in the synthesis of nucleic acids and proteins. The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage and inhibit cellular respiration .

Comparison with Similar Compounds

  • 5-Nitrofuran-2-yl methylene hydrazine
  • 5-Nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide
  • 5-Nitrofuran-2-carbaldehyde

Comparison: Compared to other nitrofuran derivatives, 5-nitrofuran-2-carbohydrazide exhibits unique properties due to the presence of the carbohydrazide group. This functional group enhances its ability to form stable complexes with biomolecules, making it more effective in certain biochemical applications. Additionally, its broad-spectrum antimicrobial activity and relatively low toxicity make it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

5-nitrofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-7-5(9)3-1-2-4(12-3)8(10)11/h1-2H,6H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYYAHKXNSUDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203146
Record name 2-Furancarboxylic acid, 5-nitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-78-3
Record name 2-Furancarboxylic acid, 5-nitro-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC124507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC53267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC38565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarboxylic acid, 5-nitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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